molecular formula C6H7BrN2O B3001497 5-Bromo-1-ethylpyrazin-2(1H)-one CAS No. 1935548-91-6

5-Bromo-1-ethylpyrazin-2(1H)-one

Cat. No. B3001497
M. Wt: 203.039
InChI Key: STDDBHCXNWZZOU-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1-ethylpyrazin-2(1H)-one is a derivative of pyrazinone, which is a class of organic compounds containing a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) fused with a ketone group. The presence of a bromine atom and an ethyl group on the pyrazine ring indicates that the compound is a brominated and alkylated derivative, which could potentially influence its chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of brominated pyrazinone derivatives can be achieved through various methods. For instance, 1-aryl-5-bromopyrazoles can be prepared from their corresponding 1-arylpyrazolones with PBr3 in refluxing acetonitrile, as described in the synthesis of unsymmetrical 3,5-disubstituted 1-arylpyrazoles . Similarly, 5-bromoindazole-3-carboxylic acid methylester can be arylated and converted to diethylamide to yield brominated indazole derivatives . These methods indicate that brominated pyrazinones can be synthesized through halogenation reactions and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated pyrazinone derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-ethyl-5-bromouracil, a related compound, shows that the molecules are joined in pairs with hydrogen bonds and are stacked with the base plane tilted . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide reveals two symmetry-independent molecules in the unit cell with intramolecular hydrogen bonding and π-π stacking interactions stabilizing the crystal packing .

Chemical Reactions Analysis

Brominated pyrazinone derivatives can participate in various chemical reactions due to the presence of reactive functional groups and the bromine atom, which is a good leaving group. Cross-coupling reactions, as demonstrated by the synthesis of 3,5-disubstituted 1-arylpyrazoles, are possible due to the bromine atom's ability to be replaced by other substituents in the presence of a palladium catalyst . The reactivity of these compounds can be further explored in the context of their potential applications in medicinal chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazinone derivatives are influenced by their molecular structure. The presence of a bromine atom generally increases the molecular weight and may affect the compound's boiling and melting points. The crystalline form, hydrogen bonding, and stacking interactions can impact the solubility and stability of these compounds. For instance, the crystal structure of 1-ethyl-5-bromouracil suggests that hydrogen bonding could play a role in the compound's solubility in polar solvents . The spectroscopic characterization of these compounds provides insights into their chemical environment and the electronic distribution within the molecule, which are crucial for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Potential in Antipsychotic Agents

A study by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides, using a process that involved 5-Bromo-1-ethylpyrazin-2(1H)-one. These compounds exhibited potent inhibition of dopamine D-2 receptors, making them suitable for investigations in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).

Role in Synthesizing Pyridyl–Pyrazole-3-One Derivatives

Huang et al. (2017) synthesized novel compounds including 5-bromo-1-ethylpyrazin-2(1H)-one derivatives. These compounds demonstrated weak growth inhibition on HepG2 cell lines, indicating potential in cancer research (Huang, Zhang, Zhang, Wang, & Xiao, 2017).

Applications in Pyrazole Chemistry

Heinisch et al. (1990) studied the directed lithiation of bromo-substituted pyrazoles, including 5-Bromo-1-ethylpyrazin-2(1H)-one, demonstrating its utility in the synthesis of disubstituted pyrazoles. This research contributes to the broader understanding of pyrazole chemistry and its applications (Heinisch, Holzer, & Pock, 1990).

Contribution to Antibacterial and Antifungal Agents

Ashok et al. (2015) synthesized a series of compounds using 5-Bromo-1-ethylpyrazin-2(1H)-one, which showed high antimicrobial activity against bacterial and fungal strains. This research highlights its potential in developing new antibacterial and antifungal agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Use in Pteridine Chemistry

Albert (1979) conducted research on converting 5-bromo-derivatives of aminopyrazine, such as 5-Bromo-1-ethylpyrazin-2(1H)-one, into various pteridin-4-ones. This study contributes to the field of pteridine chemistry, essential for biological systems (Albert, 1979).

Safety And Hazards

This would involve looking at any safety considerations or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve considering potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

5-bromo-1-ethylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)8-3-6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDDBHCXNWZZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-ethylpyrazin-2(1H)-one

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